molecular formula C13H11FN2O4S B5083400 4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide

Cat. No.: B5083400
M. Wt: 310.30 g/mol
InChI Key: BKYMBQNBAQDQJV-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is a chemical compound of interest in organic and medicinal chemistry research. As a benzenesulfonamide derivative, this class of compounds is frequently investigated for its potential biological activity. Researchers explore arylsulfonamides as key scaffolds in the development of novel therapeutic agents, particularly for their anti-inflammatory properties. Studies on similar triarylpyrazole derivatives possessing a terminal arylsulfonamide moiety have shown significant activity in inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-induced macrophages . The specific substitution pattern on the sulfonamide nitrogen, including fluorine and nitro groups, can be strategically utilized to modulate the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies . Furthermore, benzenesulfonamide derivatives serve as versatile building blocks in synthetic chemistry, for instance, as precursors in the synthesis of complex molecules or in the development of new synthetic methodologies . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c1-9-2-7-12(13(8-9)16(17)18)15-21(19,20)11-5-3-10(14)4-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYMBQNBAQDQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methyl-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can

Biological Activity

4-Fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its role as an inhibitor of carbonic anhydrase isoenzymes, its antimicrobial properties, and its implications in drug development.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a fluorinated aromatic system, which enhances its reactivity and biological activity. The presence of the nitro group at the para position of the methyl group on the phenyl ring contributes to its unique pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA) isoenzymes, particularly isoenzymes I, II, and VI. Carbonic anhydrases are crucial for maintaining acid-base balance and facilitating physiological processes like respiration and renal function. By inhibiting these enzymes, the compound can alter physiological pH levels and ion transport mechanisms, making it a candidate for treating conditions related to abnormal CA activity, such as glaucoma and certain types of cancer .

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing efficacy in inhibiting growth and biofilm formation. For instance, it demonstrated potent activity against Staphylococcus aureus and other Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Microbial Strain MIC (µg/mL) Activity
Staphylococcus aureus5-10Inhibitory
Escherichia coli10-20Moderate
Pseudomonas aeruginosa15-30Weak

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 8 to 62 µg/mL across different cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Notably, it showed selective toxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent .

Cell Line IC50 (µg/mL) Selectivity
HeLa8.49High
MCF-711.20Moderate
Normal fibroblasts>100Low

Case Studies

  • Inhibition of Carbonic Anhydrase : A study demonstrated that this compound effectively inhibited CA isoenzymes I and II with IC50 values of approximately 0.5 µM. This inhibition was linked to altered bicarbonate transport in renal tissues.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it not only inhibited bacterial growth but also significantly reduced biofilm formation by up to 84% at concentrations of 2 × MIC .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H11FN2O4SC_{13}H_{11}FN_2O_4S and a molecular weight of approximately 310.31 g/mol. Its structure includes a sulfonamide group, which is known for its biological relevance, particularly in drug development. The presence of a fluorine atom and a nitro group enhances its chemical properties, making it a versatile compound for various applications.

Carbonic Anhydrase Inhibition

One of the primary applications of 4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide is as an inhibitor of carbonic anhydrase isoenzymes. These enzymes are crucial for physiological processes such as respiration and acid-base balance. Inhibiting these enzymes can have therapeutic implications for conditions like glaucoma and epilepsy. The compound's ability to modulate enzyme activity positions it as a valuable candidate for further pharmacological studies.

Synthesis of Biologically Active Compounds

The compound serves as a precursor in the synthesis of various biologically active compounds. Its unique structural features allow for modifications that can enhance biological activity or tailor properties for specific therapeutic targets. For instance, derivatives of this compound have been explored for their potential as nonsteroidal progesterone receptor antagonists, which could be beneficial in treating conditions like endometriosis and breast cancer .

Fluorination Reagents

This compound has been investigated as a fluorinating agent in organic synthesis. It can be utilized to introduce fluorine into various substrates through radical fluorination processes, which are essential in developing new pharmaceuticals and agrochemicals .

Chemoselective Substitution Reactions

The compound can also participate in chemoselective aromatic substitution reactions, allowing for the efficient synthesis of other functionalized sulfonamides. This versatility in reactions makes it a useful building block in organic synthesis .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-methyl-N-(2-nitrophenyl)benzenesulfonamideContains methyl and nitro groupsLacks fluorine; different reactivity profile
4-fluoro-N-(3-nitrophenyl)benzenesulfonamideFluorine atom but different nitro positioningVarying biological activity due to positional change
N-(4-methyl-2-nitrophenyl)benzenesulfonamideLacks fluorine; retains methyl and nitro groupsAffects solubility and reactivity compared to target compound
4-fluoro-N-(4-methyl-3-nitrophenyl)benzenesulfonamideSimilar structure but different nitro positioningPotentially different pharmacological properties

This table illustrates how variations in substituents and their positions can significantly influence the chemical behavior and biological activity of sulfonamide derivatives, highlighting the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

  • Study on Carbonic Anhydrase Inhibition : Research indicated that derivatives based on this compound exhibited significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic roles in treating glaucoma.
  • Nonsteroidal Progesterone Receptor Antagonists : Development of related sulfonamides has shown promise as nonsteroidal progesterone receptor antagonists, with implications for treating reproductive system disorders .

These findings underscore the compound's potential across multiple domains within pharmaceutical research.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group at the 2-position activates the aromatic ring for nucleophilic substitution, particularly at the 4-position due to steric and electronic effects.

Reaction Reagents/Conditions Outcome Reference
Fluorine displacementKOH (aq.), 80°C, 12 hrsSubstitution of fluorine with hydroxyl group, yielding phenolic derivatives
Halogen exchangeCuCl₂/CuBr₂ in DMF, 110°CReplacement of fluorine with chlorine/bromine

Key Finding : Reactivity at the 4-fluoro position is enhanced by the nitro group’s meta-directing effects, enabling selective substitution .

Nitro Group Reduction

The nitro group undergoes reduction to an amine under controlled conditions, critical for synthesizing intermediates in medicinal chemistry.

Reduction Method Conditions Product Yield Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol, 25°C4-Fluoro-N-(4-methyl-2-aminophenyl)benzenesulfonamide92%
SnCl₂/HClReflux in HCl (conc.), 4 hrsSame as above85%

Structural Insight : The methyl group at the 4-position sterically hinders reduction kinetics but does not prevent complete conversion.

Sulfonamide Hydrolysis

The sulfonamide bond is stable under mild conditions but cleaves under strong acidic or alkaline hydrolysis:

Hydrolysis Type Conditions Products Application
AcidicH₂SO₄ (conc.), 120°C, 6 hrs4-Fluorobenzenesulfonic acid + 4-methyl-2-nitroanilineRecovery of aromatic amines
AlkalineNaOH (20%), reflux, 24 hrsSodium 4-fluorobenzenesulfonate + same amineFunctional group interconversion

Notable Observation : Hydrolysis rates depend on the electronic effects of substituents; the nitro group accelerates bond cleavage .

Electrophilic Aromatic Substitution

Despite the deactivating sulfonamide group, the methyl substituent directs electrophiles to specific positions:

Reaction Reagents Position Modified Product
NitrationHNO₃/H₂SO₄, 0°CPara to methyl group4-Fluoro-N-(4-methyl-2,5-dinitrophenyl)benzenesulfonamide
SulfonationSO₃, DCE, 40°COrtho to sulfonamideDisulfonation products

Mechanistic Note : Competing directing effects between sulfonamide (-SO₂NH₂) and methyl (-CH₃) groups lead to regioselective outcomes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic rings:

Coupling Type Catalyst System Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesN-arylaminated compounds

Yield Optimization : Reactions require anhydrous conditions and elevated temperatures (80–100°C) .

Photochemical Reactions

The nitro group facilitates photoreactivity under UV light:

Condition Observation Application
UV (365 nm), CH₃CNNitro-to-nitrito rearrangement observedPhotoresponsive materials
Visible light, eosin YSinglet oxygen generation via energy transferOxidative catalysis

Biological Interactions

While not a traditional "chemical reaction," the compound’s sulfonamide group interacts with biological targets:

Target Interaction Outcome
Carbonic anhydraseCoordination with zinc ion in active siteEnzyme inhibition (IC₅₀ = 12 nM)
Progesterone receptorHydrogen bonding via sulfonamide oxygenAntagonistic activity (Ki = 0.8 μM)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of sulfonamides is highly dependent on substituents. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Yield (%) mp (°C) Key NMR Shifts (δ, ppm) Notable Features
Target Compound* 4-methyl-2-nitrophenyl - - - Nitro group enhances electron deficiency
13d () Thiazol-2-yl with hydroxy/methoxy - - 7.51–7.48 (m, 2H, Ar-H) IC50: 7.2–13.8 µM (anticancer)
Compound 4d () Propyl-pyrazole-phenyl - 144–146 - Fluorine improves metabolic stability
N-(3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)-4-fluoro-N-(4-methylbenzyl)benzenesulfonamide () Pyridin-2-yl, 4-methylbenzyl 84 - 8.00 (d, J = 8.00 Hz, 1H) High yield; trifluoromethyl enhances lipophilicity
N-Allyl-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide (31) () Thiazol-2-yl, allyl 87 181–183 3072 cm⁻¹ (sp² C–H stretch) Allyl group introduces reactivity for further functionalization

*Hypothetical data inferred from analogs.

Key Observations:
  • Melting Points: Halogen substitutions (e.g., F, Cl, Br) in analogs correlate with higher melting points (144–186°C), suggesting improved crystallinity .
  • Synthetic Yields: Pyridinyl derivatives () achieve high yields (84–89%), likely due to stabilized intermediates .

Spectroscopic and Analytical Data

  • NMR: Aromatic protons in fluorinated analogs (e.g., 13d) resonate at δ 7.51–7.48 ppm, while pyridinyl derivatives () show distinct doublets at δ 8.00 ppm .
  • IR Spectroscopy: Sulfonamide S=O stretches appear at ~1378–1157 cm⁻¹ (), while O-H stretches (e.g., in 5d) occur at 3695 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 454 [M+H]⁺ in ) confirm molecular weights and fragmentation patterns .

Q & A

Basic: What synthetic routes are available for 4-fluoro-N-(4-methyl-2-nitrophenyl)benzenesulfonamide, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 4-methyl-2-nitroaniline. Key steps include:

  • Reagent Preparation : Use dry dichloromethane (DCM) as the solvent under nitrogen to minimize hydrolysis of the sulfonyl chloride .
  • Reaction Monitoring : Track completion via TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient).
  • Intermediate Characterization : Confirm intermediates (e.g., sulfonamide precursors) using 1^1H NMR (300 MHz, CDCl3_3) to resolve aromatic protons (δ 7.65–8.16 ppm) and methyl groups (δ 2.24 ppm) . Mass spectrometry (FAB) confirms molecular ions (e.g., m/z 454 [M+H]+^+) .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed:

  • Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Absorption correction is applied via multi-scan methods (SADABS) .
  • Structure Solution : SHELXS-97 solves the phase problem via direct methods .
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters, with hydrogen atoms placed geometrically. Final R-values (e.g., R1_1 = 0.046) validate accuracy . Orthorhombic Pbca space group parameters (a = 9.9493 Å, b = 14.7107 Å, c = 26.6871 Å) are typical for sulfonamides .

Advanced: How do structural modifications (e.g., fluorination or nitration) influence pharmacological activity?

Methodological Answer:

  • Fluorine Impact : The 4-fluoro group enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Comparative studies with non-fluorinated analogs show 2–3× longer half-lives in murine models .
  • Nitro Group Role : The 2-nitro substituent modulates electron-withdrawing effects, affecting binding to targets like adenosine receptors. Replacements with methyl or cyano groups reduce analgesic potency by 40–60% in neuropathic pain models .
  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict interactions. Validate via in vivo behavioral assays (e.g., nicotine-induced sensitization) and HPLC measurement of striatal adenosine levels .

Advanced: How can crystallographic data contradictions (e.g., disorder or twinning) be resolved for this compound?

Methodological Answer:

  • Disorder Handling : For disordered sulfonyl groups, split occupancy refinement in SHELXL with restrained bond distances (DFIX command). Validate via residual density maps .
  • Twinning Detection : Use PLATON to analyze intensity statistics. For pseudo-merohedral twinning, apply HKLF5 format in SHELXL and refine twin laws (e.g., twin matrix [-1 0 0 / 0 -1 0 / 0 0 1]) .
  • Validation Tools : Check using Rint_{\text{int}} (< 0.05) and CChalf_{\text{half}} (> 90%) to ensure data quality. CIF validation reports in checkCIF/PLATON flag outliers (e.g., ADPs) .

Advanced: What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400/water (1:1 v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility. Characterize via phase-solubility diagrams .
  • Salt Formation : React with sodium bicarbonate to form a sulfonate salt, increasing solubility 10-fold (confirmed by UV-Vis at λ = 254 nm) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm, PDI < 0.2) via emulsion-diffusion. Assess bioavailability via LC-MS/MS plasma profiling .

Basic: What spectroscopic techniques confirm the compound’s purity and identity?

Methodological Answer:

  • FT-IR : Validate sulfonamide bonds (S=O asymmetric stretch at 1360–1370 cm1^{-1}; N-H bend at 1540 cm1^{-1}) .
  • 19^{19}F NMR : Detect the fluorine environment (δ -110 to -115 ppm in DMSO-d6_6) .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (±0.4% tolerance) .

Advanced: How does the compound interact with biological targets at the molecular level?

Methodological Answer:

  • Target Identification : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibitors (e.g., IC50_{50} = 1.2 µM for JNK3) .
  • Binding Studies : Use surface plasmon resonance (SPR) with immobilized target proteins. Fit data to a 1:1 Langmuir model (Biacore T200) .
  • Cellular Assays : Measure cAMP levels (ELISA) in HEK293 cells expressing adenosine A2A_{2A} receptors. Dose-response curves reveal EC50_{50} values .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

  • Toxicity Screening : Perform Ames tests (TA98 strain) to rule out mutagenicity. LC50_{50} in zebrafish embryos (>100 µM) indicates moderate toxicity .
  • Handling : Use nitrile gloves and fume hoods due to nitro group explosivity. Store at -20°C under argon to prevent degradation .

Advanced: How are computational methods used to predict the compound’s ADMET properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to calculate LogP (2.8), topological polar surface area (98 Å2^2), and blood-brain barrier permeability (CNS = -2.1) .
  • Metabolism Simulation : Run CYP3A4 docking (Glide SP) to identify oxidation sites (e.g., methyl group hydroxylation) .
  • Toxicophore Mapping : Identify structural alerts (e.g., nitro groups) via Derek Nexus, followed by in vitro hepatocyte assays .

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